molecular formula C8H15NO B12974104 ((3S,7AS)-hexahydro-1H-pyrrolizin-3-yl)methanol

((3S,7AS)-hexahydro-1H-pyrrolizin-3-yl)methanol

Cat. No.: B12974104
M. Wt: 141.21 g/mol
InChI Key: QDMDCGZXSSNONP-YUMQZZPRSA-N
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Description

((3S,7AS)-hexahydro-1H-pyrrolizin-3-yl)methanol: is a heterocyclic organic compound It features a pyrrolizine ring system, which is a bicyclic structure consisting of a five-membered ring fused to a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3S,7AS)-hexahydro-1H-pyrrolizin-3-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of a pyrrolizine derivative using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reduction methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

((3S,7AS)-hexahydro-1H-pyrrolizin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

In chemistry, ((3S,7AS)-hexahydro-1H-pyrrolizin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, the compound is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating various diseases, although more research is needed to fully understand its efficacy and safety.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of ((3S,7AS)-hexahydro-1H-pyrrolizin-3-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Piperidinemethanol, (3S)-: Another heterocyclic compound with a similar structure.

    (2S,3AR,7AS)-1H-Octahydroindole-2-carboxylic acid HCl: A compound with a related bicyclic structure.

    [(3S,3aR,6S,7R,7aS)-3,6-dimethylspiro[3,3a,4,5,6,7a-hexahydro-2H-1-benzofuran-7,3’-cyclopentene]-1’-yl]methanol: A spiro compound with a similar core structure.

Uniqueness

((3S,7AS)-hexahydro-1H-pyrrolizin-3-yl)methanol is unique due to its specific stereochemistry and functional groups. This uniqueness allows it to interact with different molecular targets and exhibit distinct biological activities compared to similar compounds.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

[(3S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol

InChI

InChI=1S/C8H15NO/c10-6-8-4-3-7-2-1-5-9(7)8/h7-8,10H,1-6H2/t7-,8-/m0/s1

InChI Key

QDMDCGZXSSNONP-YUMQZZPRSA-N

Isomeric SMILES

C1C[C@H]2CC[C@H](N2C1)CO

Canonical SMILES

C1CC2CCC(N2C1)CO

Origin of Product

United States

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